15-methyl-15R-PGF2alpha

Übersicht

Beschreibung

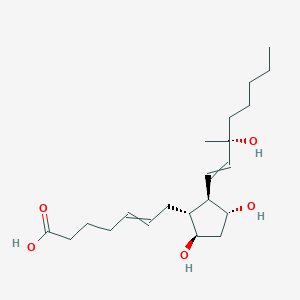

15-Methyl-15R-PGF2α (15-methyl-15R-prostaglandin F2α) is a bioactive prostaglandin molecule, which is widely used in scientific research and laboratory experiments. 15-Methyl-15R-PGF2α is a short-acting endogenous prostaglandin and is a potent agonist of the prostaglandin F receptor (FP). This molecule has been studied extensively due to its wide range of biochemical and physiological effects and has been used in numerous laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Use in Fertility Control and Pregnancy Termination

Outpatient Fertility Control : 15(S) 15-methyl-PGF2alpha-methyl ester was used as a vaginal suppository to terminate very early gestation. It was effective in starting vaginal bleeding, indicating its potential as an outpatient procedure for early pregnancy interruption (Bygdeman et al., 1976).

Induction of Mid-Trimester Abortion : Kinetic and metabolic studies were conducted on tritium labeled 15-methyl-PGF2alpha when administered intra-amniotically. It showed a slow process of the compound's disappearance from the amniotic sac, indicating its use in mid-trimester abortion (Gréen et al., 1976).

Hormonal and Biological Effects

Hormonal Level Alterations : Intravaginal administration of 15-methyl-PGF2alpha-methyl ester resulted in a decrease in circulating levels of estradiol-17beta and progesterone, suggesting a direct action on the corpus luteum and its potential for early pregnancy termination (Puri et al., 1977).

Radioimmunoassay Development : A sensitive, accurate, and relatively specific radioimmunoassay for 15(S)-15-methyl prostaglandin F2alpha was developed. This assay could detect as little as five picograms of 15-MF in unextracted blood plasma, suggesting its application in pharmacological studies (Cornette et al., 1976).

Effects on Oviductal Motility and Ovum Transport

- Impact on Oviductal Motility : A study on the effects of an intravenous infusion of 15(S)-15-methyl prostaglandin F2alpha on oviductal motility and ovum transport in women found that infusion rates of 0.38 microgram/kg/hour or higher caused an increase in oviductal motility. However, there was no evidence that this prostaglandin treatment caused an acceleration of ovum transport (Croxatto et al., 1978).

Therapeutic Use in Labor and Abortion

- Management of Third Stage of Labour : 15-methyl prostaglandin F2alpha was compared with methylergometrine for active management of the third stage of labor. It was found to significantly reduce the duration of the third stage and amount of bleeding, indicating its effectiveness in preventing postpartum hemorrhage (Biswas et al., 2007).

Wirkmechanismus

Target of Action

15-Epicarboprost, also known as 15-methyl-15R-PGF2alpha, is a synthetic prostaglandin analogue . Its primary target is the prostaglandin E2 receptor , which is responsible for controlling inflammation, pain, and other physiological responses .

Mode of Action

15-Epicarboprost binds to the prostaglandin E2 receptor, causing myometrial contractions . This interaction results in the induction of labor or the expulsion of the placenta .

Biochemical Pathways

The binding of 15-Epicarboprost to the prostaglandin E2 receptor triggers a series of biochemical reactions that lead to myometrial contractions . These contractions are part of the body’s natural response to prostaglandins, which are involved in various physiological processes, including inflammation and pain management .

Pharmacokinetics

After administration, 15-Epicarboprost is rapidly absorbed, with peak plasma concentrations attained in 20–30 minutes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness.

Result of Action

The primary result of 15-Epicarboprost’s action is the induction of labor or the expulsion of the placenta . This is achieved through the stimulation of myometrial contractions . In clinical trials, 15-Epicarboprost has been used to treat various medical conditions, including glaucoma, hypertension, and asthma .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

15-Epicarboprost is a derivative of prostaglandin E1, which is naturally produced by the body . It has a molecular formula of C24H36O5 and a molecular weight of 404.54 g/mol . The compound is a white or off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) . The usage of 15-Epicarboprost is primarily focused on its anti-inflammatory and vasodilatory properties .

Cellular Effects

In glaucoma, 15-Epicarboprost can reduce intraocular pressure by increasing the outflow of aqueous humor . In hypertension, it can dilate blood vessels, thereby reducing blood pressure . In asthma, 15-Epicarboprost can relax bronchial smooth muscles, allowing for easier breathing . While 15-Epicarboprost has been shown to be effective in clinical trials, it may also cause some side effects such as headache, nausea, and diarrhea .

Molecular Mechanism

15-Epicarboprost works by binding to specific receptors in the body, which are responsible for controlling inflammation, pain, and other physiological responses

Temporal Effects in Laboratory Settings

It is known that 15-Epicarboprost has been shown to be effective in clinical trials

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-KKIXJVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35864-81-4 | |

| Record name | 15-Epicarboprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-EPICARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)